Chloromethyl 2-(nitrooxy)ethylcarbamate
Description
Properties
Molecular Formula |
C4H7ClN2O5 |
|---|---|
Molecular Weight |
198.56 g/mol |
IUPAC Name |
chloromethyl N-(2-nitrooxyethyl)carbamate |
InChI |
InChI=1S/C4H7ClN2O5/c5-3-11-4(8)6-1-2-12-7(9)10/h1-3H2,(H,6,8) |
InChI Key |
DYMWVLNWZJQRNG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[N+](=O)[O-])NC(=O)OCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Chloromethyl 2-(nitrooxy)ethylcarbamate with structurally related compounds based on functional groups, synthesis pathways, and reactivity:
Key Observations:
Chloromethyl groups (e.g., in methyl 2-(chloromethyl)acrylate) enhance electrophilicity, making compounds reactive toward nucleophiles . Carbamates (e.g., tert-butyl derivatives) exhibit higher stability than esters but are susceptible to enzymatic or acidic cleavage .
Synthetic Challenges :
- This compound likely requires multi-step synthesis, similar to tert-butyl carbamates (), involving protection/deprotection strategies to manage reactive groups.
- Yields for analogous compounds (e.g., 75–89% for tert-butyl carbamates ) suggest moderate efficiency, but nitrooxy incorporation may complicate purification.
Hydrolytic Stability: Esters with nitrooxy groups (e.g., ethyl 2-(2-nitrophenoxy)acetate) show reduced hydrolysis rates in acetone-water mixtures compared to purely aqueous systems . Chloromethyl esters (e.g., chloromethyl dichloroacetate) exhibit significant hydrolysis retardation in acetone, suggesting similar solvent effects for nitrooxy-carbamate derivatives .
Q & A
Q. What are the critical steps in synthesizing Chloromethyl 2-(nitrooxy)ethylcarbamate, and how can reaction conditions be optimized?
The synthesis typically involves two key stages: (1) formation of the nitrooxyethylcarbamate intermediate and (2) chloromethylation. For the nitrooxy group, reaction conditions must avoid premature decomposition by maintaining low temperatures (0–5°C) and using anhydrous solvents like dichloromethane . Chloromethylation may employ chloroformate reagents (e.g., chloromethyl chloroformate), requiring strict stoichiometric control to minimize side products like bis-chloromethyl adducts . Optimization includes monitoring via TLC or HPLC to track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of NMR (¹H/¹³C), IR (to confirm nitrooxy and carbamate functional groups), and mass spectrometry. Purity assessment can be performed via HPLC with UV detection (λ = 210–230 nm for nitrooxy absorption) . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
Due to its lachrymatory and potential mutagenic properties, use fume hoods, wear nitrile gloves (tested against chloroformates), and employ face shields with safety goggles . Immediate first aid for inhalation involves moving to fresh air and administering oxygen if needed . Store the compound in airtight containers under nitrogen to prevent hydrolysis .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document precise stoichiometry, solvent purity (e.g., anhydrous DCM), and temperature control (±2°C). Use standardized reagents (e.g., chloromethyl chloroformate with ≥98% purity) and validate each batch via NMR . Publish detailed procedural logs, including reaction quenching and workup steps, to address variability .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during nitrooxy group incorporation?
The nitrooxy group’s instability under acidic or reducing conditions can lead to decomposition into nitrites or alcohols. Competing nucleophilic attacks (e.g., by residual water) may form undesired byproducts. Mechanistic studies using DFT calculations or isotopic labeling (¹⁵N) can map reaction pathways and identify kinetic bottlenecks .
Q. How can researchers resolve contradictions in reported yield data for this compound?
Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or residual solvents affecting mass measurements. Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis and HPLC area normalization) . Report yields with explicit purity thresholds (e.g., "isolated at >95% purity") .
Q. What strategies mitigate thermal degradation during long-term storage?
Thermal stability studies (TGA/DSC) show decomposition above 40°C. Store at –20°C in amber vials with desiccants (e.g., molecular sieves). Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation . Periodically test stored samples via HPLC to monitor purity .
Q. How does the chloromethyl group influence the compound’s reactivity in downstream applications?
The chloromethyl moiety enables nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or polymer conjugates. Kinetic studies using pseudo-first-order conditions reveal reaction rates 2–3× faster than non-chlorinated analogs . However, steric hindrance from the carbamate group may limit accessibility in bulky nucleophiles .
Q. What computational tools predict the compound’s environmental reactivity or toxicity?
QSAR models (e.g., EPI Suite) estimate biodegradation half-lives and ecotoxicity. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like cytochrome P450 enzymes . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate metabolic pathways in biological studies?
Label the carbamate or nitrooxy group to track metabolic cleavage via LC-MS/MS. For example, ¹³C-labeled carbamate can distinguish hydrolysis products from endogenous compounds in cell lysates . Use pulse-chase experiments to quantify metabolic turnover rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
